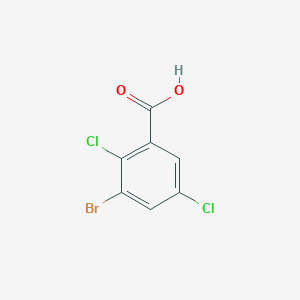

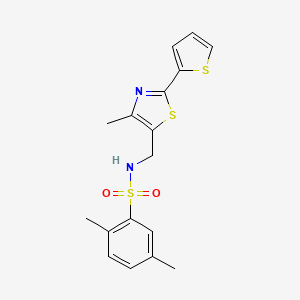

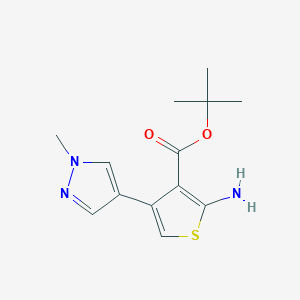

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, also known as DB844, is a small molecule inhibitor that has been synthesized for the treatment of parasitic infections caused by Trypanosoma cruzi. This compound has shown promising results in vitro and in vivo, making it a potential candidate for further development and research.

Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activities

A study by Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives, including compounds similar in structure to N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, demonstrating significant anticancer and antiangiogenic activities. These compounds inhibited cancer cell growth at nanomolar concentrations, induced apoptosis, and showed potent vascular disrupting properties in vitro and in vivo, comparable to combretastatin A-4 phosphate (Romagnoli et al., 2015).

Mechanistic Studies in Synthetic Chemistry

McCallum et al. (1988) conducted mechanistic studies on the reaction of chromium carbene complexes with acetylenes, resulting in furan formation. Although not directly mentioning N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, this research provides insight into the synthetic pathways that could be involved in its production or related compounds (McCallum et al., 1988).

Biobased Polyester Synthesis

Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block. While this study focuses on a different furan derivative, it highlights the potential of furan-based compounds, like N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, in the development of novel biobased materials (Jiang et al., 2014).

Sigma Receptor Scintigraphy

Caveliers et al. (2002) investigated a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in humans. This study's relevance lies in its focus on benzamide derivatives' potential in diagnostic imaging, suggesting similar applications for N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide (Caveliers et al., 2002).

Catalytic Reactions

Xu et al. (2018) realized chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. Though not directly involving N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide, this study underscores the versatility of benzamide derivatives in catalytic reactions, indicating potential synthetic applications (Xu et al., 2018).

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-15-7-3-2-6-13(15)18(20)19-12-14(16-8-4-10-22-16)17-9-5-11-23-17/h2-11,14H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQANEZLCFNICGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)

![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)

![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)

![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)